Acid-PEG2-SS-PEG2-Acid
CAS No.: 1807539-10-1
Cat. No.: VC0517046
Molecular Formula: C14H26O8S2
Molecular Weight: 386.47
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1807539-10-1 |
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Molecular Formula | C14H26O8S2 |
Molecular Weight | 386.47 |
IUPAC Name | 3-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethyldisulfanyl]ethoxy]ethoxy]propanoic acid |
Standard InChI | InChI=1S/C14H26O8S2/c15-13(16)1-3-19-5-7-21-9-11-23-24-12-10-22-8-6-20-4-2-14(17)18/h1-12H2,(H,15,16)(H,17,18) |
Standard InChI Key | TZKZHEPGHNBGKD-UHFFFAOYSA-N |
SMILES | C(COCCOCCSSCCOCCOCCC(=O)O)C(=O)O |
Appearance | Solid powder |
Introduction
Chemical Identity and Properties
Acid-PEG2-SS-PEG2-Acid is identified by the CAS number 1807539-10-1 and has the molecular formula C14H26O8S2 . The compound's IUPAC name is 3-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethyldisulfanyl]ethoxy]ethoxy]propanoic acid, though it is also known by the synonym 4,7,14,17-Tetraoxa-10,11-dithiaeicosanedioic acid . With a molecular weight of 386.5 g/mol, this compound represents a mid-sized molecule with significant functional versatility .
The compound possesses several key physical and chemical properties that influence its behavior in biological systems and chemical reactions:
Property | Value |
---|---|
Molecular Weight | 386.5 g/mol |
XLogP3-AA | -0.7 |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 10 |
Rotatable Bond Count | 19 |
Topological Polar Surface Area | 162 Ų |
Predicted Relative Density | 1.278 g/cm³ |
Table 1: Physical and chemical properties of Acid-PEG2-SS-PEG2-Acid
The structural characteristics of Acid-PEG2-SS-PEG2-Acid include a polyethylene glycol backbone integrated with a disulfide bond, flanked by carboxylic acid terminal groups. This arrangement confers both water solubility and reactive functionality, making it particularly useful in biochemical applications .
Structural Features and Molecular Characteristics
Acid-PEG2-SS-PEG2-Acid exhibits several important structural features that contribute to its functionality:
Molecular Structure
The compound contains a central disulfide bond (-S-S-) that serves as a cleavable junction, flanked by polyethylene glycol (PEG) units on both sides, with each terminus featuring a carboxylic acid group. The presence of PEG units enhances water solubility while providing flexibility to the molecular structure . The disulfide bond is strategically positioned to allow for controlled cleavage under specific conditions, particularly in reducing environments .
Functional Groups
The two carboxylic acid groups at both termini are crucial reactive sites that facilitate conjugation reactions, particularly with primary amines to form stable amide bonds. These functional groups enable the compound to serve as a homobifunctional linker, capable of connecting two separate molecules simultaneously .
Cleavability
The disulfide bond within the structure can be cleaved by reducing agents such as dithiothreitol (DTT), allowing for controlled release of conjugated molecules. This property is particularly valuable in drug delivery applications where targeted release is desired .
Mechanism of Action and Biochemical Interactions
Acid-PEG2-SS-PEG2-Acid functions primarily through its ability to form covalent bonds with target molecules while maintaining a cleavable junction:
Conjugation Mechanism
The compound's carboxylic acid groups can undergo reactions with primary amines in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to form stable amide bonds. This chemistry enables the compound to serve as a bridge between various biomolecules, particularly in the context of antibody-drug conjugates (ADCs) .
Cleavage and Release Mechanism
In biological systems, the disulfide bond in Acid-PEG2-SS-PEG2-Acid responds to reducing environments, such as those found in tumor microenvironments or within cellular compartments like lysosomes. Upon exposure to reducing agents, the disulfide bond undergoes cleavage, resulting in the controlled release of conjugated molecules . This property is particularly valuable for targeted drug delivery, as it allows for stable circulation in the bloodstream followed by specific release at target sites .
Stability Profile
Acid-PEG2-SS-PEG2-Acid demonstrates stability in non-reducing environments, making it suitable for applications where prolonged circulation is required before reaching target tissues. The PEG units contribute to this stability by enhancing water solubility and reducing recognition by the immune system, thereby extending circulation time in biological systems .
Applications in Drug Delivery Systems
Acid-PEG2-SS-PEG2-Acid has found significant applications in drug delivery systems due to its unique structural properties:
Antibody-Drug Conjugates
One of the most prominent applications of Acid-PEG2-SS-PEG2-Acid is in the development of antibody-drug conjugates (ADCs) . In this context, the compound serves as a linker connecting an antibody to a cytotoxic drug, enabling targeted delivery to cancer cells. The process involves several steps:
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The ADC formed with Acid-PEG2-SS-PEG2-Acid binds to specific antigens on the surface of target cells.
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Following binding, the ADC-antigen complex undergoes internalization into the cell.
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Within the cell, the acidic and reducing environment of the lysosome triggers cleavage of the disulfide bond.
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This cleavage releases the cytotoxic drug specifically within the target cell, minimizing damage to healthy cells .
This targeted approach significantly enhances the therapeutic index of cytotoxic drugs by reducing systemic toxicity while maximizing efficacy at the target site .
Controlled Release Systems
Beyond ADCs, Acid-PEG2-SS-PEG2-Acid is utilized in various controlled release systems that respond to cellular environments . Its cleavable disulfide bond allows for the design of drug carriers that remain stable during circulation but release their payload under specific conditions present in disease sites .
Bioconjugation Applications
The compound facilitates bioconjugation processes in various research applications, enabling the attachment of functional molecules to biomolecules of interest . This capability supports diverse research endeavors in molecular biology, drug discovery, and diagnostics .
Comparison with Similar Compounds
Acid-PEG2-SS-PEG2-Acid belongs to a family of PEG-based linkers with varying structural features. A comparison with related compounds highlights its unique properties:
Compound | Key Structural Features | Distinctive Properties |
---|---|---|
Acid-PEG2-SS-PEG2-Acid | 4-unit PEG linker, disulfide bond, dual carboxylic acid termini | Balanced chain length, optimal solubility, cleavable |
Acid-PEG4-SS-PEG4-Acid | Longer PEG chain, disulfide bond, dual carboxylic acid termini | Increased solubility and flexibility |
Propargyl-PEG1-SS-PEG1-acid | Shorter PEG chain, propargyl group, disulfide bond | Suitable for click chemistry applications |
T-BUo2c-PEG2-SS-PEG2-CO2tBU | PEG2 units, disulfide bond, t-butyl protected carboxylic acids | Protected form, increased lipophilicity |
Table 2: Comparison of Acid-PEG2-SS-PEG2-Acid with related compounds
This comparison illustrates that Acid-PEG2-SS-PEG2-Acid offers a balance of properties that make it particularly suitable for applications requiring moderate water solubility, stability, and controlled cleavability.
Research Applications Beyond Drug Delivery
While drug delivery represents a primary application, Acid-PEG2-SS-PEG2-Acid has versatility in other research domains:
Chemistry Applications
In synthetic chemistry, the compound serves as a valuable building block for creating complex molecules with specific functional properties. Its bifunctional nature enables it to connect diverse chemical entities in controlled orientations.
Biological Research
Beyond drug delivery, the compound facilitates studies on protein modifications, cell surface labeling, and other biological investigations requiring controlled conjugation and release mechanisms . These applications contribute to fundamental research in cellular biology and biochemistry.
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